phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone
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Overview
Description
Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone is a complex organic compound that features a tetrazole ring, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone typically involves the formation of the tetrazole ring followed by its attachment to the phenylmethanone structure. One common method includes the reaction of a phenylmethanone derivative with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide and triethyl orthoformate for tetrazole formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its antimicrobial properties.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Used in coordination chemistry.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone is unique due to its combination of a tetrazole ring with a phenylmethanone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N4O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
phenyl-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]methanone |
InChI |
InChI=1S/C21H16N4O2/c26-21(16-7-3-1-4-8-16)17-11-13-19(14-12-17)27-15-20-22-23-24-25(20)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
VOZCCQHYYOYDET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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